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Compound of Interest

Fmoc-(Nd-4-methyiltrityl)-D-
Compound Name:
ornithine

Cat. No.: B1390380

In the sophisticated landscape of peptide synthesis and drug development, the ability to
perform selective chemical modifications is not merely an advantage; it is a necessity. Fmoc-
(N-delta-4-methyltrityl)-D-ornithine is a non-proteinogenic amino acid derivative that serves as
a cornerstone for such advanced synthetic strategies. Its utility is derived from a meticulously
designed architecture: a D-ornithine core flanked by two distinct and orthogonally removable
protecting groups. The Na-amino group is shielded by the base-labile 9-
fluorenylmethyloxycarbonyl (Fmoc) group, while the N&-side-chain amine is protected by the
highly acid-labile 4-methyltrityl (Mtt) group.

This guide provides an in-depth technical exploration of Fmoc-D-Orn(Mtt)-OH, moving beyond
simple protocols to elucidate the chemical principles that govern its application. We will
examine its properties, strategic uses in the synthesis of complex peptides, and provide field-
proven methodologies for its successful incorporation and selective deprotection. This
document is intended for researchers, chemists, and drug development professionals who
require a versatile tool for creating branched peptides, cyclic architectures, and targeted
molecular conjugates.

The Principle of Orthogonality: A Tale of Two
Protecting Groups

The power of Fmoc-D-Orn(Mtt)-OH lies in its orthogonal protection scheme, which allows for
the sequential and selective removal of each protecting group under distinct chemical
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conditions without affecting the other.[1][2] This principle is fundamental to modern Solid-Phase
Peptide Synthesis (SPPS).[3]

The Na-Fmoc Group: The Engine of Chain Elongation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary shield for the a-amino group,
enabling the stepwise assembly of the peptide chain.[4][5] Its defining characteristic is its
lability under mild basic conditions.[6][7]

» Mechanism of Deprotection: The Fmoc group is cleaved via a (3-elimination reaction, typically
using a 20% solution of a secondary amine like piperidine in N,N-dimethylformamide (DMF).
[5][7] This reaction is rapid and highly specific, leaving acid-labile side-chain protecting
groups completely intact.[4][8]

o Causality in Practice: The choice of a base-labile Na-protecting group is the foundation of the
most widely used SPPS strategy.[8] It allows for the iterative cycle of deprotection and
coupling under mild conditions that preserve the integrity of the growing peptide and its
diverse side-chain functionalities. Furthermore, the dibenzofulvene byproduct released
during deprotection has a characteristic UV absorbance (~300 nm), enabling real-time
monitoring of the reaction's completion.[5][6]

The No-Mtt Group: The Gateway to Side-Chain
Modification

The 4-methyltrityl (Mtt) group is a "semi-permanent” protecting group used for the side-chain
amine.[9] It belongs to the trityl family but is engineered for significantly higher acid sensitivity.
[10][11]

e Mechanism of Deprotection: The Mtt group is cleaved under very mild acidic conditions that
are orders of magnitude weaker than those required for final peptide cleavage from the resin.
[9][11] This is typically achieved with a solution of 1-2% trifluoroacetic acid (TFA) in
dichloromethane (DCM).[12][13] The presence of a cation scavenger, such as
triisopropylsilane (TIS), is critical to prevent the cleaved Mtt cation from reattaching to other
nucleophilic sites on the peptide.[12][14]
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» Causality in Practice: The extreme acid lability of the Mtt group is its key strategic advantage.
It can be selectively removed while the peptide remains anchored to the solid support and
while other more robust, acid-labile groups (like Boc and tBu) on other amino acids remain
fully protected.[9][14] This opens a unique synthetic window for on-resin modification of the
ornithine side chain, a capability that is crucial for the applications discussed below.

Physicochemical and Handling Data

Precise technical data is paramount for reproducible experimental design. The key properties
of Fmoc-D-Orn(Mtt)-OH are summarized below.

Property Value Source(s)

CAS Number 198545-20-9 [15][16]

Molecular Formula CaoH38N204 [13][15]

Molecular Weight 610.74 - 610.80 g/mol [13][15]

Appearance White to off-white [16]
powder/crystals

Solubility Soluble in DMF, DMSO

Storage Store at 0-8 °C [16][17][18]

Strategic Applications in Advanced Peptide
Synthesis

The orthogonal nature of Fmoc-D-Orn(Mtt)-OH makes it an indispensable tool for constructing
peptides that go beyond simple linear sequences.

Diagram: Orthogonal Deprotection and Modification
Workflow
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Caption: Workflow for selective side-chain modification using Fmoc-D-Orn(Mtt)-OH.
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» Synthesis of Branched and Multi-Antigenic Peptides (MAPS): After assembling the primary
peptide backbone, the Mtt group can be selectively removed.[13][19] The newly exposed Nbd-
amine serves as an anchor point for the synthesis of a second, distinct peptide chain,
creating a branched structure. This is a common strategy for developing MAPSs to elicit a
more robust immune response.

e On-Resin Peptide Cyclization: Cyclization significantly enhances peptide stability,
bioavailability, and receptor-binding affinity. By incorporating Fmoc-D-Orn(Mtt)-OH, a
researcher can deprotect the Nd-amine on-resin and react it with an activated C-terminus or
an acidic amino acid side chain (e.g., Asp or Glu) to form a stable lactam bridge.[20]

» Site-Specific Labeling and Conjugation: The ability to unmask a single, highly reactive amine
at a precise location within a complex peptide is invaluable.[9] After Mtt removal, the
ornithine side chain can be conjugated with a wide array of molecules, including:

[¢]

Fluorescent dyes for imaging studies.

[¢]

Biotin for affinity purification.

[e]

Polyethylene glycol (PEG) to improve pharmacokinetic properties.

o

Cytotoxic agents for targeted drug delivery.

Validated Experimental Methodologies

Trustworthiness in synthesis relies on robust and reproducible protocols. The following
methodologies are based on established practices in the field.

Protocol 1: Standard Incorporation into a Peptide
Sequence
This protocol describes the coupling of Fmoc-D-Orn(Mtt)-OH onto a resin with a free N-terminal

amine.

» Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF (5 mL)
for 30 minutes in a reaction vessel. Drain the DMF.
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o Fmoc Deprotection: Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3
minutes and drain. Repeat with a second 3 mL portion of the piperidine solution for 7
minutes. Drain.

e Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential
washes with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

e Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Orn(Mtt)-OH (0.25 mmol, 2.5 eq)
and an aminium-based coupling reagent such as HATU (0.24 mmol, 2.4 eq) in 2 mL of DMF.
Add N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5.0 eq).

o Expert Insight: Using a slight excess of the amino acid and coupling reagents ensures the
reaction drives to completion. DIPEA acts as a non-nucleophilic base to activate the
system. Caution is advised as some building blocks, like the related Fmoc-Dab(Mtt)-OH,
can be prone to lactamization upon pre-activation; for such cases, adding the reagents
directly to the resin without a pre-incubation step is recommended.[21][22]

o Coupling: Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.

e Monitoring & Washing: Perform a Kaiser test on a few beads of resin to confirm the absence
of free primary amines, indicating complete coupling. Once complete, drain the reaction
solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is now
ready for the next cycle of deprotection and coupling.

Protocol 2: Selective On-Resin Mtt Group Deprotection

This protocol is performed after the full linear peptide has been assembled.
e Resin Preparation: Swell the peptidyl-resin in DCM (5 mL) for 20 minutes. Drain the DCM.

o Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) and 2-5% TIS
(v/v) in DCM. For a 10 mL solution, this corresponds to 100-200 pL of TFA and 200-500 pL of
TIS in DCM.

o Self-Validating System: The TIS is a scavenger that quenches the highly reactive trityl
cation as it is cleaved, preventing side reactions such as re-attachment to the peptide or
alkylation of sensitive residues like Tryptophan.[12][14]
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» Cleavage Reaction: Add the deprotection cocktail (5 mL for 0.1 mmol resin) to the resin.
Agitate gently. The solution will typically turn a characteristic yellow-orange color due to the
formation of the Mtt cation.[14][23]

o Reaction & Monitoring: Allow the reaction to proceed for 2 minutes. Drain the solution and
repeat the treatment with fresh cocktail 5-10 times. To monitor completion, take a few resin
beads, wash them with DCM, and add a drop of the cleavage cocktail. The absence of
immediate color formation indicates the complete removal of the Mtt group.[12]

» Neutralization and Washing: After complete deprotection, wash the resin thoroughly with
DCM (5 x 5 mL). Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 x 5
mL) to ensure the newly freed Nd-amine is in its basic, reactive form.

» Final Washes: Wash the resin again with DMF (5 x 5 mL) and DCM (3 x 5 mL). The resin is
now ready for on-resin side-chain modification.

Diagram: Chemical Structure of Fmoc-(N-delta-4-
methyltrityl)-D-ornithine

Fmoc Group Mtt Group D-Ornithine
(Base-Labile) (Acid-Labile) Core

Click to download full resolution via product page

Caption: Structure highlighting the D-ornithine core, Na-Fmoc, and No-Mtt groups.

Conclusion: An Enabling Technology for Peptide
Innovation
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Fmoc-(N-delta-4-methyltrityl)-D-ornithine is more than a mere building block; it is an enabling

tool for advanced peptide design. Its well-defined orthogonal chemistry provides a reliable and

precise method for introducing site-specific modifications. By understanding the causality

behind the deprotection mechanisms and employing validated protocols, researchers can

confidently synthesize complex architectures that are central to the next generation of peptide-

based therapeutics, diagnostics, and research tools. The strategic application of this reagent

empowers scientists to translate complex molecular designs into tangible, high-purity products,

accelerating innovation in chemistry and medicine.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1390380?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

